[4-(Methylthio)phenoxy]acetic acid

Physicochemical Properties Material Science Process Engineering

Researchers face reproducibility risks when substituting sulfur-containing phenoxy acids with conventional halogenated analogs (e.g., 2,4-D). This para-methylthio derivative offers distinct lipophilicity (LogP ~2.1) and a unique scaffold for targeted agrochemical synthesis. - **Differentiated utility:** Precursor for non-halogenated, sulfur-based plant growth regulators. - **Measurable properties:** Higher boiling point (+74°C) vs. phenoxyacetic acid; density 1.28 g/cm³. - **Supply assurance:** Available in research-grade quantities for QSAR studies and intermediate synthesis.

Molecular Formula C9H10O3S
Molecular Weight 198.24 g/mol
CAS No. 15267-49-9
Cat. No. B170679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(Methylthio)phenoxy]acetic acid
CAS15267-49-9
Molecular FormulaC9H10O3S
Molecular Weight198.24 g/mol
Structural Identifiers
SMILESCSC1=CC=C(C=C1)OCC(=O)O
InChIInChI=1S/C9H10O3S/c1-13-8-4-2-7(3-5-8)12-6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
InChIKeyOVKQUYSTJGUONY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[4-(Methylthio)phenoxy]acetic Acid Overview


[4-(Methylthio)phenoxy]acetic acid is a sulfur-containing phenoxyacetic acid derivative with the molecular formula C9H10O3S and a molecular weight of 198.24 g/mol [1]. It is primarily utilized as a research chemical and a precursor in the synthesis of plant growth regulators . The compound is a solid at room temperature, soluble in organic solvents such as ethanol and dimethylformamide, and insoluble in water [2]. Its structure features a methylthio (-SCH3) substituent at the para position of the phenoxy ring, which differentiates it from non-sulfur-containing phenoxyacetic acid analogs and influences its physicochemical and potential biological properties.

[4-(Methylthio)phenoxy]acetic Acid: Substitution Challenges


Phenoxyacetic acid derivatives exhibit a wide range of biological activities and physicochemical properties that are highly sensitive to substituent type and position. For instance, the replacement of oxygen with sulfur in the phenoxy moiety can dramatically alter ecotoxicity profiles [1], and even positional isomerism (e.g., ortho vs. para substitution) can lead to different herbicidal or growth-regulating effects . Therefore, substituting [4-(Methylthio)phenoxy]acetic acid with a generic phenoxyacetic acid (e.g., 2,4-D or MCPA) or a positional isomer (e.g., 2-(methylthio)phenoxyacetic acid) without empirical validation risks introducing unintended changes in solubility, stability, bioactivity, or environmental impact, potentially compromising experimental reproducibility or product performance.

[4-(Methylthio)phenoxy]acetic Acid Differentiation


Sulfur Substitution: Boiling Point and Density

The introduction of the methylthio group at the para position significantly increases both boiling point and density compared to the unsubstituted phenoxyacetic acid. This is attributed to the higher molecular weight and polarizability of the sulfur atom. [4-(Methylthio)phenoxy]acetic acid exhibits a boiling point of 359.2°C at 760 mmHg and a density of 1.28 g/cm³ [1]. In contrast, phenoxyacetic acid has a boiling point of 285°C and a density of approximately 1.21-1.22 g/cm³ . This represents an increase of +74.2°C in boiling point and +0.06-0.07 g/cm³ in density, which can impact handling, purification, and formulation strategies.

Physicochemical Properties Material Science Process Engineering

Increased Lipophilicity

The methylthio group confers greater lipophilicity compared to the parent phenoxyacetic acid. [4-(Methylthio)phenoxy]acetic acid has a reported LogP value of approximately 2.111 [1]. While a precise experimental LogP for phenoxyacetic acid is not readily available, its calculated LogP is typically around 1.3-1.5 [2]. This difference of ~0.6-0.8 LogP units indicates significantly increased partitioning into organic phases, which can influence membrane permeability and bioavailability in biological systems.

Medicinal Chemistry Agrochemicals ADME Properties

Ecotoxicity vs. Chlorinated Analogs

While direct ecotoxicity data for [4-(Methylthio)phenoxy]acetic acid is sparse, class-level data on phenoxyacetate derivatives indicates that sulfur substitution can modulate aquatic toxicity. A 2019 study demonstrated that O/S replacement in chlorophenoxyacetates significantly increased ecotoxicity to Vibrio fischeri, Daphnia magna, and Pimephales promelas, with S-analogs being up to 11 times more toxic than their O-analogs [1]. However, this trend may reverse in non-halogenated analogs, and the specific methylthio substituent is distinct from the chlorophenylthio groups studied. Comparative EC50 values for common herbicides like MCPA (110 μM) and 2,4,5-T (21 μM) in submitochondrial particle assays [2] provide a benchmark for toxicity, though [4-(Methylthio)phenoxy]acetic acid, lacking halogens, may exhibit a different safety profile. This positions the compound as a potential alternative for research where halogenated herbicides are precluded due to environmental or regulatory constraints.

Environmental Toxicology Green Chemistry Herbicide Development

Structural Novelty and Patentability

[4-(Methylthio)phenoxy]acetic acid serves as a distinct building block for creating novel chemical entities, particularly in the realm of plant growth regulators and potential pharmaceuticals. Its specific substitution pattern (para-methylthio) is less common than ortho-substituted analogs like 2-(methylthio)phenoxyacetic acid (CAS 3395-40-2), which is more frequently cited as an intermediate for herbicides . The para-substituted isomer offers different steric and electronic properties, which can lead to unique biological activities or improved synthetic routes. For instance, patents such as CN105646306A describe the synthesis of related 4-methylthio phenylacetic acid derivatives with >95% yield [1], highlighting the synthetic accessibility and utility of this structural motif. Procuring the para-isomer specifically, rather than a mixture or a positional isomer, ensures the desired reactivity and biological profile in downstream applications.

Intellectual Property Chemical Synthesis Drug Discovery

[4-(Methylthio)phenoxy]acetic Acid Applications


Novel Plant Growth Regulator Synthesis

This compound is explicitly documented as a precursor for the research and manufacture of plant growth regulators . Its para-methylthio substitution pattern provides a unique scaffold for developing auxin-mimicking compounds with potentially altered selectivity or potency profiles compared to conventional halogenated phenoxy herbicides like 2,4-D or MCPA. The higher boiling point and lipophilicity (LogP ~2.1) may also facilitate formulation into controlled-release systems or improve cuticular penetration in plant tissues, making it a valuable building block for agrochemical discovery programs seeking to expand beyond traditional phenoxy acid chemotypes.

Herbicide and Growth Regulator SAR

The well-defined structural difference (para-methylthio vs. chloro or unsubstituted) allows researchers to isolate the effect of sulfur substitution on biological activity and environmental fate. Comparative studies with phenoxyacetic acid (ΔBP +74.2°C, ΔLogP ~+0.6) and 2,4-D (density 1.28 vs. 1.56 g/cm³) enable the systematic investigation of how physicochemical properties translate to herbicidal efficacy or toxicity. This compound is particularly suited for academic or industrial labs conducting QSAR (Quantitative Structure-Activity Relationship) modeling to design next-generation, selective herbicides with improved safety profiles [1].

Sulfur-Containing Pharmaceutical Intermediates

The presence of the methylthio group increases lipophilicity and introduces a site for further functionalization (e.g., oxidation to sulfoxide or sulfone). This makes [4-(Methylthio)phenoxy]acetic acid a versatile intermediate for synthesizing sulfur-containing drug candidates, particularly those targeting pathways where enhanced membrane permeability is desired [2]. Its distinct boiling point and density also offer practical advantages in purification and handling during multi-step synthesis, differentiating it from lower-boiling, less dense phenoxyacetic acid analogs.

Environmental Fate and Ecotoxicology Benchmarking

Given the class-level evidence that sulfur substitution can drastically alter aquatic toxicity [3], this compound serves as a key model compound for investigating the environmental impact of non-halogenated, sulfur-containing phenoxy acids. Researchers in environmental chemistry can use it to establish baseline ecotoxicity data for this subclass, comparing it against the well-characterized toxicity of chlorinated analogs (e.g., 2,4-D, MCPA) to inform regulatory risk assessments and the design of 'greener' agrochemicals.

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